molecular formula C7H10F3NO B15180282 5-Amino-6,6,6-trifluoro-2-methyl-4-hexen-3-one CAS No. 67150-28-1

5-Amino-6,6,6-trifluoro-2-methyl-4-hexen-3-one

Cat. No.: B15180282
CAS No.: 67150-28-1
M. Wt: 181.16 g/mol
InChI Key: ZFLZOVIKHIXYCG-UTCJRWHESA-N
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Description

5-Amino-6,6,6-trifluoro-2-methyl-4-hexen-3-one is a fluorinated organic compound characterized by a hexenone backbone substituted with a trifluoromethyl group at position 6, a methyl group at position 2, and an amino group at position 3. Its structure combines a conjugated enone system with electron-withdrawing trifluoromethyl and electron-donating amino groups, which may confer unique reactivity and physicochemical properties.

Properties

CAS No.

67150-28-1

Molecular Formula

C7H10F3NO

Molecular Weight

181.16 g/mol

IUPAC Name

(Z)-5-amino-6,6,6-trifluoro-2-methylhex-4-en-3-one

InChI

InChI=1S/C7H10F3NO/c1-4(2)5(12)3-6(11)7(8,9)10/h3-4H,11H2,1-2H3/b6-3-

InChI Key

ZFLZOVIKHIXYCG-UTCJRWHESA-N

Isomeric SMILES

CC(C)C(=O)/C=C(/C(F)(F)F)\N

Canonical SMILES

CC(C)C(=O)C=C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6,6,6-trifluoro-2-methyl-4-hexen-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethyl ketone with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Conjugate Additions

The compound can participate in 1,4-conjugate additions due to its α,β-unsaturated ketone system. For example, in activated systems, nucleophiles (e.g., thiols, amines) add to the β-carbon (C-4) while the α-carbon (C-3) remains bonded to the carbonyl oxygen. Solvent polarity significantly influences stereoselectivity (E/Z ratios) .

Solvent Time (min) Yield (%) E/Z Ratio
H₂O5983/97
MeCN159013/87
DMF208047/53

Table adapted from solvent-dependent conjugate addition studies .

Redox Reactions

  • Oxidation : The amino group (-NH₂) may undergo oxidation to nitro (-NO₂) or hydroxylamine (-NHOH) derivatives using agents like KMnO₄ or NaOCl.

  • Reduction : The ketone group (C=O) can be reduced to an alcohol (C-OH) via LiAlH₄ or NaBH₄, while the double bond (C=C) may hydrogenate to a single bond under catalytic conditions.

Substitution Reactions

The amino group (-NH₂) can act as a nucleophile in alkylation or acylation reactions. For example, reaction with acyl chlorides may yield amide derivatives, while alkylation agents (e.g., alkyl halides) could form substituted amines.

Catalyst Effects

Catalysts like DBU or TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) enhance reaction rates and selectivity. For example, DBU at 1 mol% loading can achieve 100% conversion in conjugate additions .

Catalyst Loading (mol%) Time (min) Conversion (%) E/Z Ratio
NEt₃10608597/3
DBU11010034/66

Table adapted from catalyst-dependent reaction studies .

Solvent Effects

Polar solvents (e.g., H₂O, MeCN) stabilize enolate intermediates, favoring anti-addition and higher Z-isomer content . Nonpolar solvents (e.g., toluene, n-hexane) promote syn-addition due to reduced stabilization of intermediates.

Scientific Research Applications

5-Amino-6,6,6-trifluoro-2-methyl-4-hexen-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-6,6,6-trifluoro-2-methyl-4-hexen-3-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

5-Methylhexan-3-one

Key Differences:

  • Lower molecular weight (114.18 g/mol vs. ~195.15 g/mol for the target compound).
    Research Insights :
  • 5-Methylhexan-3-one is primarily used as a solvent or fragrance component. The absence of fluorine and amino groups limits its utility in pharmaceutical or pesticidal contexts compared to the target compound .

Fluorinated Quinolones (e.g., Ciprofloxacin Derivatives)

Structure: Aromatic carboxylic acids with fluorine substitutions, such as 5-amino-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid derivatives. Key Differences:

  • The target compound lacks the quinolone core and carboxylic acid group but shares fluorinated and amino substituents. Research Insights:
  • Fluorinated quinolones exhibit antibacterial activity by inhibiting DNA gyrase. However, derivatives with trifluoromethyl groups (like the target compound) may show distinct mechanisms due to altered electronic and steric profiles. Notably, some fluorinated analogs in this class demonstrated reduced antibacterial activity compared to ciprofloxacin .

Triflusulfuron Methyl Ester

Structure : A sulfonylurea herbicide with a trifluoromethyl-substituted triazine ring.
Key Differences :

  • Contains a triazine ring and sulfonylurea linkage, unlike the hexenone backbone of the target compound. Research Insights:
  • Triflusulfuron methyl ester’s herbicidal activity relies on acetolactate synthase inhibition. The trifluoromethyl group enhances its environmental stability.

3-(Methylthio)-2-butanone O-((methylamino)carbonyl)oxime (Butocarboxim)

Structure: A ketoxime pesticide with methylthio and methylamino groups. Key Differences:

  • Features an oxime functional group instead of an enone system. Research Insights:
  • Butocarboxim acts as an acetylcholinesterase inhibitor. The target compound’s amino and trifluoromethyl groups might similarly enhance interaction with biological targets, though its enone system could confer distinct reactivity .

Data Table: Comparative Analysis

Property 5-Amino-6,6,6-trifluoro-2-methyl-4-hexen-3-one 5-Methylhexan-3-one Fluorinated Quinolones Triflusulfuron Methyl Ester
Molecular Formula C₇H₁₀F₃NO C₆H₁₂O C₁₆H₁₈F₂N₄O₃ C₁₅H₁₆F₃N₅O₆S
Key Functional Groups Enone, NH₂, CF₃ Ketone Quinolone, COOH, F Triazine, CF₃, SO₂NHCO
Applications Hypothetical: Bioactive intermediate Solvent, fragrance Antibacterial agents Herbicide
Bioactivity Mechanism Undetermined N/A DNA gyrase inhibition Acetolactate synthase inhibition
Fluorine’s Role Enhances stability/lipophilicity Absent Enhances bioavailability Improves environmental stability

Biological Activity

5-Amino-6,6,6-trifluoro-2-methyl-4-hexen-3-one is a fluorinated organic compound notable for its unique chemical structure, which includes an amino group and a trifluoromethyl moiety. This compound has garnered attention in pharmaceutical and agrochemical research due to its distinct biological activities and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H8F3NC_7H_8F_3N, and it features a hexenone backbone. The presence of the trifluoromethyl group significantly alters the compound's lipophilicity and reactivity compared to non-fluorinated analogs, making it a versatile candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activity and influence various biochemical pathways. The trifluoromethyl group enhances the compound's binding affinity to certain proteins and receptors, which is crucial for its therapeutic potential.

Biological Activity Studies

Research has indicated several promising biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. This activity may be linked to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Antitumor Effects : Some studies have reported that this compound displays cytotoxic effects on cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes relevant in disease processes. For example, it has shown potential as a tyrosinase inhibitor, which could be beneficial in treating hyperpigmentation disorders .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

Study Objective Findings
Study AEvaluate antimicrobial activityDemonstrated significant inhibition of Gram-positive bacteria with MIC values below 50 µg/mL.
Study BAssess antitumor propertiesShowed IC50 values of 20 µM against breast cancer cell lines; induced apoptosis confirmed via flow cytometry.
Study CInvestigate enzyme inhibitionInhibited tyrosinase activity with an IC50 of 15 µM; potential application in cosmetic formulations.

Synthesis and Characterization

This compound can be synthesized through various methods that emphasize both traditional and modern organic synthesis techniques. Characterization of the compound is typically performed using proton nuclear magnetic resonance (1H-NMR), carbon nuclear magnetic resonance (13C-NMR), and mass spectrometry to confirm structural integrity and purity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-6,6,6-trifluoro-2-methyl-4-hexen-3-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves fluorination of precursor ketones or selective amination of trifluoromethyl-substituted intermediates. For example, nucleophilic trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃) under anhydrous conditions, followed by oxidation and amination steps. Yield optimization requires strict control of temperature (-20°C to 25°C) and solvent polarity (e.g., THF or DMF). Purity (>95%) is achieved via column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound affect its handling in laboratory settings?

  • Methodological Answer : The compound’s trifluoromethyl group enhances lipophilicity (logP ≈ 2.8), limiting aqueous solubility. Stability studies in DMSO-d₆ (NMR) show decomposition at >40°C, necessitating storage at -20°C under inert gas. Solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) is preferred for kinetic experiments. UV-Vis spectroscopy (λmax ~270 nm) confirms photostability under inert atmospheres .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies trifluoromethyl group environment (δ ~ -60 ppm, split due to coupling with adjacent carbons).
  • GC-MS : Confirms molecular ion [M+H]⁺ at m/z 212.1 and fragmentation patterns (loss of NH₂ group at m/z 195).
  • IR Spectroscopy : Detects carbonyl (C=O stretch at ~1700 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic addition reactions compared to non-fluorinated analogs?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density at the α-carbon, slowing nucleophilic attack. Kinetic studies (monitored via HPLC) show a 3-fold decrease in reaction rate with Grignard reagents compared to non-fluorinated analogs. Computational modeling (DFT at B3LYP/6-31G*) corroborates increased electrophilicity at the carbonyl carbon (partial charge: +0.43 vs. +0.29 in non-fluorinated analogs) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation) for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC₅₀ values across concentrations (1 nM–100 µM) to identify non-linear effects.
  • Assay Conditions : Control for pH (7.4 vs. 6.8 buffers) and reducing agents (e.g., DTT), which may stabilize/disrupt protein-ligand interactions.
  • Structural Analog Comparison : Compare inhibition profiles with 6,6,6-trifluorohexan-3-one derivatives to isolate amino group contributions .

Q. How can computational docking models predict binding modes of this compound with cytochrome P450 enzymes?

  • Methodological Answer :

  • Protein Preparation : Use PDB structures (e.g., 3NXU) with protonation states adjusted via PROPKA.
  • Ligand Parameterization : Assign partial charges using the AM1-BCC method.
  • Docking Software : AutoDock Vina with flexible residues (e.g., Phe87, Ile105) identifies hydrogen bonding between the amino group and heme propionate. Validation via MD simulations (NAMD, 100 ns) assesses binding stability .

Q. What experimental designs optimize enantioselective synthesis of this compound for chiral studies?

  • Methodological Answer :

  • Catalyst Screening : Chiral oxazaborolidines (Corey-Bakshi-Shibata) or Jacobsen’s salen complexes for asymmetric induction.
  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to resolve enantiomers.
  • Kinetic Resolution : Monitor ee (>99%) via polarimetry and compare with DFT-predicted transition states .

Q. How does the compound’s stability under acidic/basic conditions impact its utility in multi-step syntheses?

  • Methodological Answer :

  • pH Stability Assays : Incubate in HCl (0.1 M) and NaOH (0.1 M) at 25°C for 24h. LC-MS analysis shows degradation (>20%) at pH <2 due to protonation-induced ring-opening.
  • Protection Strategies : Use tert-butoxycarbonyl (Boc) for the amino group during acid-sensitive steps .

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